molecular formula C17H14Cl2N2O4 B3714540 4-[4-[(2,4-Dichlorophenyl)carbamoyl]anilino]-4-oxobutanoic acid

4-[4-[(2,4-Dichlorophenyl)carbamoyl]anilino]-4-oxobutanoic acid

Cat. No.: B3714540
M. Wt: 381.2 g/mol
InChI Key: GNFXTWWUHABFFL-UHFFFAOYSA-N
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Description

4-[4-[(2,4-Dichlorophenyl)carbamoyl]anilino]-4-oxobutanoic acid is a hybrid glutaric acid-amide derivative. This compound has garnered interest due to its potential biological activities, including anti-cancer and anti-leishmanial properties . The structure of this compound features a dichlorophenyl group attached to a carbamoyl anilino moiety, which is further linked to a butanoic acid backbone.

Preparation Methods

The synthesis of 4-[4-[(2,4-Dichlorophenyl)carbamoyl]anilino]-4-oxobutanoic acid involves the reaction of 2,4-dichloroaniline with glutaric anhydride in toluene. This reaction typically yields the compound in an 85% yield as colorless crystals . The reaction conditions include:

    Reactants: 2,4-dichloroaniline and glutaric anhydride.

    Solvent: Toluene.

    Yield: 85%.

Chemical Reactions Analysis

4-[4-[(2,4-Dichlorophenyl)carbamoyl]anilino]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-[(2,4-Dichlorophenyl)carbamoyl]anilino]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-[(2,4-Dichlorophenyl)carbamoyl]anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell growth or the elimination of leishmanial parasites.

Comparison with Similar Compounds

4-[4-[(2,4-Dichlorophenyl)carbamoyl]anilino]-4-oxobutanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its hybrid structure, combining the properties of glutaric acid-amides with the biological activity of the dichlorophenyl group.

Properties

IUPAC Name

4-[4-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4/c18-11-3-6-14(13(19)9-11)21-17(25)10-1-4-12(5-2-10)20-15(22)7-8-16(23)24/h1-6,9H,7-8H2,(H,20,22)(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFXTWWUHABFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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